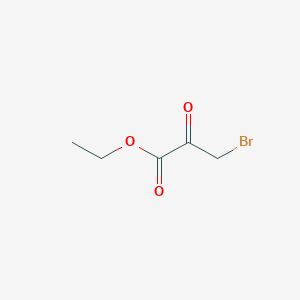

Ethyl bromopyruvate

Description

Propriétés

IUPAC Name |

ethyl 3-bromo-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO3/c1-2-9-5(8)4(7)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICYTAYPKBLQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058780 | |

| Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-23-5 | |

| Record name | Ethyl bromopyruvate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl bromopyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl bromopyruvate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl bromopyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl bromopyruvate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ4Z94MM35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ethyl Bromopyruvate in Glycolysis Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Ethyl bromopyruvate (EBP) is a reactive alkylating agent and a potent inhibitor of glycolysis, a metabolic pathway crucial for energy production in rapidly proliferating cells, particularly cancer cells.[1][2][3] Its mechanism of action is primarily centered on the covalent modification of key glycolytic enzymes, leading to a rapid depletion of intracellular ATP, induction of oxidative stress, and subsequent cell death.[1][4][5] This document provides a detailed overview of the molecular mechanisms, quantitative inhibitory data, and relevant experimental protocols for studying the effects of this compound. The ester moiety of EBP enhances its cell permeability compared to its parent compound, bromopyruvic acid, making it a valuable tool for cellular studies.[1]

Core Mechanism of Glycolysis Inhibition

The primary mechanism of this compound involves its function as a highly reactive electrophile.[1] The presence of an α-halo carbonyl group makes it susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues within proteins.[1]

Chemical Reactivity: Alkylation of Cysteine Residues

This compound acts as an alkylating agent. The core of its inhibitory action is the irreversible covalent modification (alkylation) of cysteine residues located in the active sites of its target enzymes.[1][6] This reaction forms a stable thioether bond, which alters the enzyme's three-dimensional structure and renders it catalytically inactive.

Primary Enzymatic Targets in Glycolysis

EBP targets several key enzymes in the glycolytic pathway, effectively creating bottlenecks that shut down the entire process.[1]

1.2.1 Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) GAPDH is considered a primary target of this compound and its analogs.[2][5][7] This enzyme contains a critical cysteine residue (Cys152) in its active site, which is essential for its catalytic activity.[6] EBP irreversibly alkylates this residue, inhibiting the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a crucial energy-yielding step in glycolysis.[5][6] The inhibition of GAPDH is a significant contributor to the potent anti-glycolytic and cytotoxic effects of bromopyruvate compounds.[7]

1.2.2 Hexokinase II (HK-II) Hexokinase, particularly the HK-II isoform that is often overexpressed in cancer cells and bound to the mitochondrial outer membrane, is another key target.[8][9][10][11] Inhibition of HK-II by bromopyruvate analogs blocks the first committed step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate.[12][13] This action not only halts glycolysis at its entry point but can also disrupt the anti-apoptotic protection afforded by mitochondrially-bound HK-II.[10]

1.2.3 Other Potential Targets Studies on bromopyruvate analogs have indicated that other glycolytic enzymes, such as pyruvate (B1213749) kinase and 3-phosphoglycerate (B1209933) kinase, can also be inhibited, contributing to the comprehensive shutdown of the pathway.[1][3] this compound has also been shown to inhibit pyruvate dehydrogenase, which links glycolysis to the TCA cycle.[14][15]

Caption: Key inhibition points of this compound in the glycolytic pathway.

Downstream Cellular Consequences

The inhibition of glycolysis by this compound triggers a cascade of downstream events that culminate in cell death.

ATP Depletion and Energy Crisis

By blocking glycolysis, EBP severely curtails the cell's ability to produce ATP.[1][9] This is particularly detrimental to cancer cells that rely heavily on aerobic glycolysis for energy (the Warburg effect).[9][12] The resulting energy crisis disrupts numerous ATP-dependent cellular processes, leading to metabolic collapse.[3]

Induction of Oxidative Stress

Inhibition of GAPDH and other metabolic enzymes can lead to the generation of reactive oxygen species (ROS).[4] Furthermore, EBP can react with and deplete glutathione (B108866) (GSH), a major intracellular antioxidant, further exacerbating oxidative stress.[4] This increase in ROS can cause widespread damage to DNA, proteins, and lipids.

Cell Death Pathways

The combination of severe ATP depletion and high oxidative stress induced by EBP can trigger multiple forms of cell death, including apoptosis and necrosis.[4][5][9] The specific cell death modality may depend on the cell type and the extent of the energetic collapse.[9]

References

- 1. This compound | High-Purity Reagent Supplier [benchchem.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. researchgate.net [researchgate.net]

- 4. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer efficacy of the metabolic blocker 3-bromopyruvate: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Over-expression of GAPDH in human colorectal carcinoma as a preferred target of 3-Bromopyruvate Propyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hexokinase II inhibition by 3-bromopyruvate sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CAS 70-23-5: this compound | CymitQuimica [cymitquimica.com]

- 15. Ethyl-3-bromopyruvate | 70-23-5 | FE12511 | Biosynth [biosynth.com]

Role of ethyl bromopyruvate as an alkylating agent in organic chemistry

An In-depth Technical Guide to Ethyl Bromopyruvate as an Alkylating Agent in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (EBP) is a highly reactive and versatile bifunctional molecule widely employed as an alkylating agent in organic synthesis and chemical biology. Its structure, featuring an α-bromo ketone and an ethyl ester, confers a potent electrophilic character, making it an invaluable reagent for constructing complex molecular architectures and for probing biological systems. This technical guide provides a comprehensive overview of the core principles of EBP's reactivity, its application in the synthesis of diverse heterocyclic systems, and its role as a covalent inhibitor of enzymes, particularly in the context of anticancer and antimicrobial research. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this powerful synthetic tool.

Introduction: Chemical Properties of this compound

This compound (IUPAC Name: Ethyl 3-bromo-2-oxopropanoate; CAS No: 70-23-5) is a halogenated α-keto ester.[1] It is typically a clear yellow to pink-red liquid with a pungent odor.[2][3] The presence of three key functional groups—a bromine atom, a ketone, and an ester—makes it a highly reactive and versatile molecule. The α-bromo ketone moiety is the primary site of its electrophilic reactivity, making it an excellent substrate for nucleophilic substitution reactions.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₇BrO₃ | [1] |

| Molecular Weight | 195.01 g/mol | [1][6] |

| Appearance | Clear yellow to pink-red liquid | [2][3] |

| Boiling Point | 98-100°C at 10 mmHg | [2] |

| Density | 1.554 g/mL at 25°C | [2] |

| Solubility | Soluble in organic solvents (ethanol, acetone); difficult to mix with water | [2][3] |

| Storage | 2-8°C, under inert gas (Nitrogen), moisture sensitive | [3][7] |

The Chemistry of Alkylation with this compound

The primary role of this compound in organic chemistry is as an alkylating agent. The carbon atom alpha to the carbonyl group and bonded to the bromine atom is highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4][5]

General Reaction Mechanism

Alkylation reactions with this compound typically proceed via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon, displacing the bromide ion as the leaving group. The reactivity is enhanced by the adjacent carbonyl group, which withdraws electron density and stabilizes the transition state.

Caption: General Sɴ2 alkylation mechanism of this compound.

Key nucleophiles that readily react with this compound include:

-

Sulfur Nucleophiles: Thiols (e.g., cysteine residues in proteins), thioamides, and thioureas.[3][4][8]

-

Nitrogen Nucleophiles: Primary and secondary amines, amidines, and the nitrogen atoms in heterocyclic rings like imidazoles and pyrazoles.[3][5][9]

-

Oxygen Nucleophiles: Although less common, reactions with oxygen nucleophiles can occur.

-

Carbon Nucleophiles: Enolates and other carbanions.[10]

Applications in Organic Synthesis: Heterocycle Formation

This compound is a cornerstone reagent for the synthesis of a wide variety of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science.[4][11][12]

Hantzsch Thiazole (B1198619) Synthesis

One of the most prominent applications of EBP is in the Hantzsch thiazole synthesis. In this reaction, EBP undergoes cyclocondensation with a thioamide to produce substituted ethyl thiazole-4-carboxylates with high yields.[4] These thiazole derivatives are valuable intermediates in drug discovery.[4][5]

Caption: Workflow for the Hantzsch thiazole synthesis.

Gewald Aminothiophene Synthesis

This compound can be used in variations of the Gewald reaction to synthesize substituted 2-aminothiophenes.[13][14] This multicomponent reaction typically involves a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur.[15][16] The versatility of this reaction allows for the creation of diverse libraries of thiophene (B33073) derivatives for screening.

Synthesis of Other Heterocycles

EBP is also a precursor for other heterocyclic systems, including:

-

Quinoxalines: Formed by the reaction of EBP with benzene-1,2-diamine.[4][5]

-

Imidazoles: Synthesized through cyclocondensation with arylamidines.[5]

-

Oxazines: Can be formed through various cycloaddition reactions.[4]

Table 2: Synthesis of Heterocycles using this compound

| Heterocycle Class | Co-reactant(s) | Key Reaction Type | Reference(s) |

| Thiazoles | Thioamides / Thioureas | Hantzsch Synthesis | [4] |

| Quinoxalines | Benzene-1,2-diamine | Condensation / Cyclization | [5] |

| Imidazoles | Arylamidines | Cyclocondensation | [5] |

| Azoles | Imidazole, Pyrazole, etc. | N-Alkylation | [9] |

Role in Chemical Biology and Drug Development

The high reactivity of this compound towards nucleophilic amino acid residues makes it a powerful tool for chemical biology and a lead compound in drug development, particularly as a covalent inhibitor.[5][17]

Covalent Enzyme Inhibition

EBP is known to be a potent and often irreversible inhibitor of enzymes that rely on active-site cysteine residues for their catalytic activity.[5] The thiol group of cysteine is a strong nucleophile that readily attacks EBP, forming a stable covalent bond and inactivating the enzyme.

Targeting Glycolysis in Cancer and Infectious Disease

A significant focus of EBP research is its ability to inhibit key enzymes in the glycolysis pathway.[5][18] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making this pathway an attractive therapeutic target.[5][18] Similarly, various pathogens rely on glycolysis for energy production.[19][20]

EBP has been shown to inhibit several key glycolytic enzymes:

-

Pyruvate (B1213749) Kinase [5][19]

By inhibiting these enzymes, EBP leads to a rapid depletion of cellular ATP, disrupting cellular energy metabolism and inducing cell death.[5][19]

Caption: this compound inhibits key enzymes in the glycolytic pathway.

Table 3: Enzyme Inhibition Data for this compound and Analogs

| Target Enzyme | Organism / Cell Line | Inhibitor | IC₅₀ / Kᵢ | Effect | Reference(s) |

| GAPDH | Mycobacterium tuberculosis | This compound | Kᵢ determined | ATP reduction, Iron uptake inhibition | [19] |

| Pyruvate Kinase | Mycobacterium tuberculosis | This compound | - | Enzyme inhibition | [19] |

| Isocitrate Lyase | Mycobacterium tuberculosis | This compound | - | Enzyme inhibition | [19] |

| Malate Synthase | Mycobacterium tuberculosis | This compound | - | Enzyme inhibition | [19] |

| Hexokinase II | Cancer Cells | 3-Bromopyruvate (analog) | - | Inhibition of glycolysis | [2][12][21] |

| Pyruvate Dehydrogenase | - | This compound | - | Inhibition, ATP decrease | [6][7] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of EBP from ethyl pyruvate via bromination.[22]

Materials:

-

Ethyl pyruvate (0.155 mol)

-

Bromine (0.155 mol)

-

Dry diethyl ether (100 mL)

-

Saturated sodium chloride solution

-

Saturated sodium carbonate solution

-

250 mL three-necked flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

-

Combine ethyl pyruvate (18.0g, 0.155 mol) and dry ether (100 mL) in a 250 mL three-necked flask equipped with a magnetic stirrer and dropping funnel.

-

Stir the mixture at room temperature and slowly add bromine (8 mL, 0.155 mol) dropwise, maintaining the temperature between 20-34°C.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture and transfer it to a separatory funnel.

-

Wash the organic phase with saturated sodium chloride solution, followed by saturated sodium carbonate solution until the aqueous layer is neutral.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The product, a yellow oily liquid, is obtained. Expected yield: ~90% (27.2g).[22]

Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[2]

Protocol 2: Hantzsch Synthesis of a Thiazole Derivative

This is a representative protocol for the alkylation of a thioamide with EBP.

Materials:

-

This compound (10 mmol)

-

Thiobenzamide (B147508) (10 mmol)

-

Ethanol (B145695) (50 mL)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Dissolve thiobenzamide (1.37 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.

-

Add this compound (1.95 g, 10 mmol) to the solution.

-

Heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The crude product may precipitate upon cooling or addition of water. Collect the solid by filtration.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the ethyl 2-phenylthiazole-4-carboxylate.

Protocol 3: Workflow for Assessing Protein Alkylation

This workflow outlines the general steps to confirm the covalent modification of a target protein by EBP.

Caption: Experimental workflow for protein alkylation analysis.

Conclusion

This compound is a powerful and versatile alkylating agent with significant applications spanning synthetic organic chemistry to drug discovery. Its well-defined reactivity enables the efficient construction of important heterocyclic scaffolds.[4] Furthermore, its ability to act as a covalent modifier of enzymes, particularly those in critical metabolic pathways like glycolysis, has established it as a valuable probe for chemical biology and a promising lead for the development of novel anticancer and antimicrobial therapeutics.[2][5][19] A thorough understanding of its reactivity, handling requirements, and reaction protocols is essential for researchers aiming to leverage its full synthetic and biological potential.

References

- 1. This compound | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | High-Purity Reagent Supplier [benchchem.com]

- 6. Ethyl-3-bromopyruvate | CymitQuimica [cymitquimica.com]

- 7. Ethyl-3-bromopyruvate | 70-23-5 | FE12511 | Biosynth [biosynth.com]

- 8. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reaction of azoles with this compound oxime: alkylation by substitution and by elimination–addition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. Gewald reaction - Wikipedia [en.wikipedia.org]

- 15. d-nb.info [d-nb.info]

- 16. Gewald Reaction [organic-chemistry.org]

- 17. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Repurposing this compound as a broad-spectrum antibacterial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Page loading... [guidechem.com]

An In-depth Technical Guide to the Electrophilic Nature of Ethyl Bromopyruvate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Electrophilic Reactivity of Ethyl Bromopyruvate

This compound (EBP) is a highly reactive α-halo ketone that serves as a versatile electrophilic building block in organic synthesis and chemical biology.[1][2][3] Its potent electrophilicity is a consequence of the electron-withdrawing effects of the adjacent ketone and ester functionalities, which polarize the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack. This inherent reactivity allows for a wide range of chemical transformations, positioning this compound as a crucial intermediate in the synthesis of diverse molecular scaffolds, particularly heterocyclic compounds with significant pharmacological activity.[3][4]

In the realm of drug development, the electrophilic nature of this compound is harnessed for the targeted covalent inhibition of enzymes.[2] It readily reacts with nucleophilic residues, such as cysteine, within the active sites of enzymes, leading to irreversible inactivation.[2] This property has been notably exploited in the development of anticancer and antimicrobial agents by targeting key metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2][5] This guide provides a comprehensive overview of the electrophilic character of this compound, detailing its chemical properties, key reactions, and applications, with a focus on providing actionable data and protocols for laboratory use.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇BrO₃ | [6][7] |

| Molecular Weight | 195.01 g/mol | [6][8] |

| CAS Number | 70-23-5 | [7] |

| Appearance | Clear yellow to pink-red liquid | [7] |

| Boiling Point | 98-100 °C at 10 mmHg | [8] |

| Density | 1.554 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.469 | |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; difficult to mix with water. | [7] |

| ¹H NMR | Chemical shifts are dependent on the solvent, but typically show signals for the ethyl group (triplet and quartet) and the bromomethyl group (singlet). | |

| ¹³C NMR | Characteristic peaks for the carbonyl carbons of the ketone and ester, the carbon bearing the bromine, and the ethyl group carbons. | [6] |

| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching of the ketone and ester groups. | [6] |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation pattern. | [6][9] |

Key Reactions and Mechanisms: Harnessing Electrophilicity

The electrophilic α-carbon in this compound is the focal point of its reactivity, participating in a variety of nucleophilic substitution and condensation reactions.

Hantzsch Thiazole (B1198619) Synthesis

A classic application of this compound is the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring, a common scaffold in medicinal chemistry.[3] The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration.[4]

Reaction Scheme:

Where R1 is typically H from the bromomethyl group of EBP, and R2 can be various substituents from the thioamide.

Quinoxaline Synthesis

This compound is also a key reagent in the synthesis of quinoxalines, another important class of heterocyclic compounds. This is typically achieved through a condensation reaction with an o-phenylenediamine.[1]

Reaction Scheme:

Alkylation of Nucleophiles

As a potent alkylating agent, this compound readily reacts with a wide range of nucleophiles, including amines and thiols.[2][10] The reaction with amines can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products.[10][11][12]

General Alkylation Scheme (Amine):

Role in Drug Development: Covalent Enzyme Inhibition

The electrophilic nature of this compound makes it an effective covalent inhibitor of enzymes, particularly those with a nucleophilic cysteine residue in their active site.[2] A prime example of this is its inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway.[5][13]

Inhibition of Glycolysis

Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making this pathway an attractive target for anticancer therapies.[14][15] this compound and its derivatives can enter cells and alkylate the active site cysteine of GAPDH, leading to its irreversible inhibition.[16] This blocks the glycolytic flux, leading to a depletion of ATP and inducing cell death.[2][16]

Below is a diagram illustrating the inhibition of GAPDH by this compound within the glycolysis pathway.

Caption: Inhibition of GAPDH by this compound in the Glycolysis Pathway.

Experimental Protocols

The following protocols are provided as examples of how this compound is used in key synthetic transformations.

General Workflow for Synthesis

The diagram below outlines a typical experimental workflow for a synthesis involving this compound.

Caption: General Experimental Workflow for Synthesis with this compound.

Protocol for Hantzsch Thiazole Synthesis

This protocol is a representative example for the synthesis of a thiazole derivative.[4][17]

-

Materials:

-

Thioamide (1.0 eq)

-

This compound (1.0 eq)

-

Ethanol (solvent)

-

Sodium bicarbonate (optional, as a base)

-

-

Procedure:

-

Dissolve the thioamide in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add this compound dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

If a precipitate forms upon completion of the reaction, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

-

| Reactants | Conditions | Product | Yield | Reference |

| Thiourea, this compound | Ethanol, reflux, 3h | Ethyl 2-aminothiazole-4-carboxylate | Not specified | [18] |

| Boc-d-alanine thioamide, this compound | DME, -13 °C to rt, 1h | Boc-d-Ala-thiazole-4-carboxylate | 95% | [17] |

Protocol for Quinoxaline Synthesis

This protocol describes a one-pot synthesis of functionalized pyrrolo[1,2-a]quinoxalines.[1]

-

Materials:

-

Benzene-1,2-diamine (1.0 eq)

-

Dialkyl acetylenedicarboxylate (B1228247) (1.0 eq)

-

This compound (1.0 eq)

-

Acetonitrile (solvent)

-

-

Procedure:

-

To a stirred solution of benzene-1,2-diamine and dialkyl acetylenedicarboxylate in acetonitrile, add this compound at room temperature.

-

Heat the mixture under reflux for 12 hours.

-

A precipitate will form. Collect the solid product by filtration.

-

Recrystallize the product from methanol (B129727) to obtain the pure pyrrolo[1,2-a]quinoxaline (B1220188) derivative.

-

| Reactants | Conditions | Product | Yield | Reference |

| Benzene-1,2-diamine, Dimethyl acetylenedicarboxylate, this compound | MeCN, reflux, 12h | Dimethyl 1-(2-ethoxy-2-oxoethyl)pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate | 93% | [1] |

| 4,5-Dimethylbenzene-1,2-diamine, Diethyl acetylenedicarboxylate, this compound | MeCN, reflux, 12h | Diethyl 1-(2-ethoxy-2-oxoethyl)-7,8-dimethylpyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate | 90% | [1] |

General Protocol for Alkylation of Amines

This is a general procedure for the N-alkylation of a primary or secondary amine with this compound.[10][12]

-

Materials:

-

Amine (primary or secondary) (1.0 eq)

-

This compound (1.0-1.2 eq)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq)

-

Aprotic solvent (e.g., acetonitrile, DMF)

-

-

Procedure:

-

Dissolve the amine and the base in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add this compound dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Conclusion

This compound's pronounced electrophilic character, stemming from its unique α-halo ketone structure, establishes it as a cornerstone reagent in modern organic synthesis and a valuable tool in drug discovery. Its ability to readily undergo nucleophilic substitution allows for the efficient construction of complex heterocyclic systems, while its capacity for covalent modification of enzyme active sites provides a powerful strategy for therapeutic intervention. The data and protocols presented in this guide are intended to equip researchers with the fundamental knowledge and practical methodologies to effectively utilize the electrophilic nature of this compound in their scientific endeavors. As research continues to uncover novel applications, a thorough understanding of its reactivity will remain paramount for innovation in both chemistry and medicine.

References

- 1. BJOC - A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and this compound [beilstein-journals.org]

- 2. This compound | High-Purity Reagent Supplier [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. Propanoic acid, 3-bromo-2-oxo-, ethyl ester [webbook.nist.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Over-expression of GAPDH in human colorectal carcinoma as a preferred target of 3-Bromopyruvate Propyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

- 16. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during 3-Bromopyruvate Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. acgpubs.org [acgpubs.org]

The Versatility of Ethyl Bromopyruvate: A Technical Guide to Heterocyclic Compound Synthesis for Drug Discovery

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pivotal Role of Ethyl Bromopyruvate in the Synthesis of Bioactive Heterocyclic Compounds.

This compound, a highly reactive α-halogenated carbonyl compound, stands as a cornerstone in the edifice of synthetic organic chemistry. Its inherent electrophilicity makes it an exceptionally versatile precursor for the construction of a diverse array of heterocyclic scaffolds, which are fundamental components of numerous pharmaceuticals. This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of thiazoles, oxazoles, and pyridazinones. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and relevant biological pathways are presented to empower researchers in the pursuit of novel therapeutic agents.

Core Synthetic Applications of this compound

This compound's utility stems from its two reactive centers: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. This dual reactivity allows for a range of cyclization reactions to form various heterocyclic systems.

Hantzsch Thiazole (B1198619) Synthesis

One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[1][2] This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide or thiourea (B124793).[1][2][3] The resulting thiazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]

Experimental Protocol: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

A mixture of thiourea (1.2 mmol) and this compound (1 mmol) in ethanol (B145695) (2 mL) is stirred at 70°C for 1 hour.[1][7] Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration and dried to yield ethyl 2-amino-1,3-thiazole-4-carboxylate.[1][7]

| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | 1 | Ethanol | 70 | 1 | 93-100 | [1][7] |

| Thiourea | 1.2 | Ethanol | 70 | 1 | 93-100 | [1][7] |

Table 1: Quantitative data for the synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate.

Experimental Workflow: Hantzsch Thiazole Synthesis

Robinson-Gabriel Oxazole (B20620) Synthesis

This compound also serves as a key starting material in variations of the Robinson-Gabriel synthesis for the formation of oxazoles.[8] This method typically involves the cyclization of a 2-acylamino-ketone, which can be prepared from this compound and an amide.[8] Oxazole-containing compounds are prevalent in natural products and exhibit a range of biological activities.

Experimental Protocol: Synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

A mixture of this compound and 4-methoxybenzamide (B147235) is refluxed in a 1:1 mixture of toluene (B28343) and dioxane for 24-72 hours.[8] The crude product is then purified to yield ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate.[8]

| Reactant | Solvent | Condition | Time (h) | Yield (%) | Reference |

| This compound | Toluene/Dioxane (1:1) | Reflux | 24-72 | 50 | [8] |

| 4-Methoxybenzamide | Toluene/Dioxane (1:1) | Reflux | 24-72 | 50 | [8] |

Table 2: Quantitative data for the synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate.

Pyridazinone Synthesis

Pyridazinone scaffolds are important in medicinal chemistry, with derivatives showing a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, and anticancer effects. The synthesis of pyridazinones can be achieved through the cyclocondensation of a γ-keto acid or ester with a hydrazine (B178648) derivative. While a direct, one-step synthesis from this compound is less commonly reported, a plausible multi-step pathway involves the initial reaction of this compound with a suitable carbanion to form a γ-keto ester, which is then cyclized with hydrazine.

Conceptual Protocol: Synthesis of a 6-Substituted-3(2H)-pyridazinone

-

Formation of the γ-keto ester: this compound is reacted with an appropriate nucleophile (e.g., an enolate) to introduce the carbon framework of the γ-keto ester.

-

Cyclization: The resulting γ-keto ester is then refluxed with hydrazine hydrate (B1144303) in a suitable solvent like ethanol to facilitate the cyclocondensation and formation of the pyridazinone ring.

| Reactant | Solvent | Condition | Time (h) | Yield (%) | Reference |

| γ-keto ester | Ethanol | Reflux | 4 | 58 (example) | [1] |

| Hydrazine hydrate | Ethanol | Reflux | 4 | 58 (example) | [1] |

Table 3: Representative quantitative data for the cyclization step in pyridazinone synthesis.

Biological Relevance and Drug Development

The heterocyclic compounds synthesized from this compound often exhibit potent biological activities, making them attractive candidates for drug development. For instance, many thiazole derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular processes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process that is critical for tumor growth and metastasis.[1][5] Several thiazole-containing compounds have been shown to inhibit VEGFR-2, thereby blocking the downstream signaling cascade that promotes cell proliferation, migration, and survival.

Drug Discovery and Development Workflow for Kinase Inhibitors

The development of a kinase inhibitor, from initial concept to a marketable drug, is a complex, multi-stage process. The general workflow provides a roadmap for researchers in this field.

Conclusion

This compound is an indispensable reagent in the synthesis of heterocyclic compounds with significant potential in drug discovery. Its ability to readily participate in well-established reactions like the Hantzsch thiazole synthesis, as well as its utility in constructing oxazole and pyridazinone cores, provides chemists with a powerful tool for generating molecular diversity. The biological activity of these resulting heterocycles, particularly as kinase inhibitors, underscores the importance of this compound in the development of novel therapeutics. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of this versatile precursor.

References

- 1. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

Ethyl Bromopyruvate: An In-depth Technical Guide to its Application as an Irreversible Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl bromopyruvate (EBP), a highly reactive alkylating agent utilized extensively in biochemical and pharmaceutical research as an irreversible enzyme inhibitor. Its ability to form stable covalent bonds with specific amino acid residues makes it an invaluable tool for probing enzyme mechanisms, identifying active site residues, and developing novel therapeutic agents.

Introduction to this compound

This compound (CAS 70-23-5) is a halogenated organic compound and an ester derivative of pyruvic acid.[1][2][3] Structurally, it features a reactive α-halo carbonyl group, which renders it a potent electrophile susceptible to nucleophilic attack.[4] This reactivity is the basis of its function as an irreversible enzyme inhibitor, allowing it to covalently modify and permanently inactivate target enzymes.[5][6][7]

EBP is particularly effective in targeting enzymes with nucleophilic residues, such as cysteine or histidine, within their active sites.[4] Due to this property, it is classified as an active-site-directed inhibitor or an affinity label.[8] Its applications are prominent in cancer research, where it is used to target the altered metabolic pathways of tumor cells, and in microbiology for its antibacterial properties.[3][9] The ethyl ester group enhances its cell permeability compared to its parent acid, 3-bromopyruvic acid (3-BP), making it suitable for cellular studies.[4]

Mechanism of Irreversible Inhibition

The inhibitory action of this compound is a classic example of irreversible inhibition, which typically proceeds through a two-step mechanism.[10] This process involves the initial, reversible formation of an enzyme-inhibitor complex (E-I), followed by a chemical reaction that creates a stable, covalent bond, resulting in a permanently inactivated enzyme (E-I*).[11]

-

Initial Binding (Reversible): EBP first binds non-covalently to the enzyme's active site, a step governed by association (k_on) and dissociation (k_off) rate constants.[10] This initial interaction is often competitive with the enzyme's natural substrate.[8]

-

Covalent Modification (Irreversible): Following binding, the electrophilic α-carbon of EBP is attacked by a nucleophilic amino acid residue in the active site. The primary target is the thiol group (-SH) of a cysteine residue, leading to an S-alkylation reaction.[4] This forms a stable thioether bond and permanently modifies the enzyme, rendering it catalytically inactive. The rate of this step is defined by the inactivation rate constant, k_inact.[10]

This mechanism-based inactivation is highly specific, as the inhibitor utilizes the enzyme's own binding and catalytic machinery to achieve its effect.[6]

References

- 1. Ethyl-3-bromopyruvate | 70-23-5 | FE12511 | Biosynth [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | High-Purity Reagent Supplier [benchchem.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Irreversible Inhibitors [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Bromopyruvate as an active-site-directed inhibitor of the pyruvate dehydrogenase multienzyme complex from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

The Biological Versatility of Ethyl Bromopyruvate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl bromopyruvate, a reactive α-halo ketone, and its derivatives have emerged as a compelling class of compounds with a broad spectrum of biological activities. Their potent anticancer and antimicrobial properties stem from their ability to target fundamental cellular processes, primarily through the alkylation of cysteine residues in key proteins. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, detailing their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Core Mechanisms of Action

The biological effects of this compound and its derivatives are primarily attributed to their function as potent alkylating agents. The electrophilic carbon bearing the bromine atom readily reacts with nucleophilic residues on proteins, particularly the thiol group of cysteine. This irreversible covalent modification can lead to the inhibition of enzyme activity and disruption of critical cellular pathways.

Inhibition of Glycolysis and Metabolic Enzymes

A primary mechanism underlying the anticancer and antimicrobial effects of these compounds is the inhibition of key enzymes involved in cellular metabolism, particularly glycolysis. By targeting enzymes essential for energy production, these derivatives can induce a metabolic crisis in rapidly proliferating cancer cells and pathogens.

Key enzymatic targets include:

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A crucial enzyme in glycolysis, GAPDH contains a reactive cysteine in its active site, making it a prime target for inhibition by this compound derivatives.

-

Pyruvate (B1213749) Kinase: This enzyme catalyzes the final step of glycolysis. Its inhibition further disrupts the energy production pathway.[1]

-

Hexokinase II: Often overexpressed in cancer cells, this enzyme is responsible for the first committed step of glycolysis.

Modulation of Key Signaling Pathways

Beyond direct enzyme inhibition, this compound derivatives have been shown to modulate several critical signaling pathways implicated in cell survival, proliferation, and inflammation.

-

mTOR Signaling Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

-

HMGB1/TLR4/NF-κB Signaling Pathway: This pathway plays a crucial role in the inflammatory response. Ethyl pyruvate has been shown to inhibit the release of High Mobility Group Box 1 (HMGB1), a key inflammatory mediator, thereby suppressing the downstream activation of Toll-like receptor 4 (TLR4) and the transcription factor NF-κB.

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. Ethyl pyruvate has been observed to inhibit this pathway in certain contexts.

Quantitative Biological Data

The following tables summarize the reported anticancer and antimicrobial activities of this compound and its derivatives.

Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is for various thiazole (B1198619) derivatives of this compound against different cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative 4a | MCF-7 (Breast) | 12.7 ± 0.77 | [2] |

| HepG2 (Liver) | 6.69 ± 0.41 | [2] | |

| Thiazole Derivative 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [2] |

| HepG2 (Liver) | 51.7 ± 3.13 | [2] | |

| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |

| HepG2 (Liver) | 7.26 ± 0.44 | [2] | |

| Thiazole Derivative 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [2] |

| HepG2 (Liver) | 26.8 ± 1.62 | [2] | |

| 4-(4-bromophenyl)-thiazol-2-amine derivative p2 | MCF-7 (Breast) | 10.5 | [3] |

| Acetylthiazole Derivative 5 | A549 (Lung) | 0.452 | [4] |

| Thiazole Derivative 8a | A549 (Lung) | 0.521 | [4] |

| Thiazole Derivative 8b | A549 (Lung) | 0.634 | [4] |

| Thiazole Derivative 8d | A549 (Lung) | 0.876 | [4] |

| Thiazole Derivative 8e | A549 (Lung) | 0.912 | [4] |

Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Microorganism | Strain | MIC (mg/L) | Reference |

| Mycobacterium tuberculosis | H37Rv | 32 | [5][6] |

| Mycobacterium tuberculosis | MDR-TB | 32-64 | [5][6] |

| Enterococcus faecium | Vancomycin-resistant | 64 | [5][6] |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 32-64 | [5][6] |

| Klebsiella pneumoniae | Carbapenem-resistant | 64 | [5][6] |

| Acinetobacter baumannii | Carbapenem-resistant | 64 | [5][6] |

| Pseudomonas aeruginosa | Multi-drug resistant | 64 | [5][6] |

| Enterobacter species | Multi-drug resistant | 64 | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Thiazole Derivatives

Thiazole derivatives are a prominent class of compounds synthesized from this compound. The Hantzsch thiazole synthesis is a common method employed.[7]

General Protocol for the Synthesis of 2-Aminothiazole (B372263) Derivatives:

-

Reaction Setup: Dissolve this compound (1 equivalent) and a substituted thiourea (B124793) (1 equivalent) in a suitable solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF) in a round-bottom flask.[8][9]

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, depending on the specific substrates. The reaction progress can be monitored by thin-layer chromatography (TLC).[9]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the desired 2-aminothiazole derivative.[8]

Example: Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate:

A detailed protocol for a similar synthesis involves refluxing this compound and thiourea in ethanol. After cooling, the mixture is poured into ice water and basified with NaOH to precipitate the product, which is then recrystallized from ethanol.

Cell Viability and Cytotoxicity Assays

MTT Assay Protocol:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 104 to 1.5 x 105 cells/well) and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[10][11]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[11][13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[13][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition Assays

In Vitro GAPDH Inhibition Assay:

This assay measures the inhibition of GAPDH activity by monitoring the reduction of NAD+ to NADH.

-

Reaction Mixture: Prepare a reaction mixture containing GAPDH assay buffer, GAPDH substrate (glyceraldehyde-3-phosphate), and NAD+.

-

Inhibitor Incubation: Pre-incubate the GAPDH enzyme with various concentrations of the this compound derivative.

-

Initiate Reaction: Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition and the IC50 value.

In Vitro Pyruvate Kinase Activity Assay:

This coupled enzyme assay measures pyruvate kinase activity by quantifying the amount of pyruvate produced.

-

Reaction Mixture: Prepare a reaction mixture containing pyruvate kinase assay buffer, phosphoenolpyruvate (B93156) (PEP), and ADP.[15][16][17]

-

Inhibitor Incubation: Pre-incubate the pyruvate kinase enzyme with various concentrations of the this compound derivative.

-

Coupled Reaction: The pyruvate produced is used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+.[15][16]

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which is proportional to the pyruvate kinase activity.[15][16]

-

Data Analysis: Calculate the reaction rates to determine the level of inhibition.

Western Blot Analysis for Signaling Pathway Modulation

Protocol for NF-κB Pathway Activation:

-

Cell Treatment and Lysis: Treat cells with the this compound derivative, with or without a stimulant like lipopolysaccharide (LPS). Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against key pathway proteins (e.g., p-p65, IκBα). Follow with incubation with an HRP-conjugated secondary antibody.[10]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine changes in protein expression or phosphorylation status.[10]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound derivatives.

Signaling Pathways

Caption: Simplified mTOR signaling pathway and potential inhibition by this compound derivatives.

Caption: Inhibition of the HMGB1/TLR4/NF-κB pathway by ethyl pyruvate.

Caption: The Nrf2-Keap1 antioxidant response pathway and its potential modulation.

Experimental Workflows

Caption: A typical workflow for determining cell viability using the MTT assay.

Caption: General workflow for Western blot analysis of signaling pathway modulation.

Conclusion

This compound and its derivatives represent a versatile class of bioactive molecules with significant potential in the fields of oncology and infectious diseases. Their ability to irreversibly inhibit key metabolic enzymes and modulate critical signaling pathways provides a strong rationale for their continued investigation and development. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in this exciting area of drug discovery. Further exploration of structure-activity relationships and the development of more selective derivatives will be crucial in translating the therapeutic promise of these compounds into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. benchchem.com [benchchem.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. benchchem.com [benchchem.com]

- 16. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

Ethyl Bromopyruvate: A Versatile Electrophile Shaping Modern Medicinal Chemistry

Ethyl bromopyruvate (EBP), a reactive α-halo ketone, has emerged as a cornerstone reagent in medicinal chemistry. Its dual electrophilic nature, stemming from the carbonyl group and the bromine-bearing α-carbon, renders it a versatile building block for synthesizing a multitude of bioactive molecules.[1] This technical guide delves into the core applications of this compound, focusing on its utility in constructing complex heterocyclic scaffolds and its role as a potent enzyme inhibitor in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the reactivity and synthetic potential of EBP is paramount for innovating in areas such as oncology and infectious diseases.

Chemical and Physical Properties

This compound (CAS No: 70-23-5) is a clear yellow to orange-red liquid with a molecular formula of C5H7BrO3.[2][3] Its reactivity is central to its utility in organic synthesis.[1]

| Property | Value | Reference |

| Molecular Weight | 195.01 g/mol | [2][4][5] |

| Density | 1.554 g/mL at 25°C | [2][4] |

| Boiling Point | 98-100°C at 10 mm Hg | [2][4] |

| Flash Point | 99°C | [4] |

| Appearance | Clear yellow to pink-red liquid | [2][3] |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), acetone) | [2] |

Core Applications in Drug Discovery

Synthesis of Bioactive Heterocyclic Compounds

This compound is an indispensable precursor for constructing heterocyclic compounds, which form the structural core of many pharmaceuticals.[6][7] Its ability to react with various nucleophiles in cyclization reactions allows for the efficient synthesis of diverse ring systems, including thiazoles, oxazines, and quinoxalines.[1]

Hantzsch Thiazole (B1198619) Synthesis:

One of the most prominent applications of EBP is in the Hantzsch thiazole synthesis.[1] In this reaction, EBP readily condenses with thioamides or thioureas to produce substituted ethyl thiazole-4-carboxylates with high yields.[1] Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][8]

Caption: General workflow of the Hantzsch thiazole synthesis using this compound.

Enzyme Inhibition: A Strategy for Therapeutic Intervention

This compound and its parent compound, 3-bromopyruvate (B3434600) (3-BP), are potent alkylating agents that can irreversibly inhibit enzymes by covalently modifying key amino acid residues, particularly cysteine.[9][10][11] This inhibitory action is the foundation of its therapeutic potential, especially in targeting metabolic pathways that are hyperactive in disease states.[11][12]

Targeting Glycolysis in Cancer and Bacteria:

Both cancer cells and pathogenic bacteria often exhibit a high rate of glycolysis for energy production.[11][13] this compound has been shown to inhibit several key enzymes in this pathway, leading to a reduction in ATP levels and subsequent cell death.[9][14][15]

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): This is a primary target.[12][14][16] Inhibition of GAPDH blocks a critical step in glycolysis, causing a metabolic bottleneck and depleting the cell of energy.[16]

-

Hexokinase II (HK II): EBP can inhibit HK II, the first rate-limiting enzyme in the glycolytic pathway.[2][6]

-

Other Glycolytic and Metabolic Enzymes: Studies have shown that EBP and 3-BP can also inhibit pyruvate (B1213749) kinase, isocitrate lyase, and malate (B86768) synthase to varying degrees.[11][14][17]

Caption: Inhibition of key enzymes in the glycolytic pathway by bromopyruvate analogues.

Therapeutic Potential and Quantitative Data

Anticancer Applications

The reliance of many cancer cells on aerobic glycolysis (the Warburg effect) makes them particularly vulnerable to glycolytic inhibitors.[13][16] By targeting enzymes like GAPDH and Hexokinase II, 3-bromopyruvate and its derivatives can selectively induce energy depletion and apoptosis in tumor cells.[6][12][16] The selective uptake of these compounds by monocarboxylate transporters (MCTs), which are often overexpressed in cancer cells, further enhances their tumor-specific targeting.[16]

Broad-Spectrum Antibacterial Activity

This compound has been repurposed as a potent, broad-spectrum antibacterial agent.[14][17] It shows efficacy against both drug-susceptible and drug-resistant pathogens, including Mycobacterium tuberculosis and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their resistance to conventional antibiotics.[9][14][15]

The mechanism of its antibacterial action involves the inhibition of essential metabolic pathways, including glycolysis and iron uptake.[9][14][17]

Table of Minimum Inhibitory Concentrations (MIC) of this compound:

| Bacterial Strain | MIC (mg/L) | Reference |

| M. tuberculosis H37Rv | 32–64 | [15] |

| Drug-Resistant M. tuberculosis | 32–64 | [15] |

| ESKAPE Pathogen Panel | 32–64 | [15] |

| Staphylococcus aureus (Clinical Drug-Resistant) | 32–64 | [15] |

In a neutropenic murine model of S. aureus infection, this compound demonstrated efficacy equal to vancomycin (B549263) at 1/25th of the dosage, highlighting its significant in vivo potential.[14][17]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Aminothiazole-4-ethyl formate (B1220265)

This protocol describes a general method for the synthesis of a thiazole derivative using this compound and thiourea.[18]

Materials:

-

This compound

-

Thiourea

-

Ethanol (Solvent)

-

Nano catalyst (e.g., Cu2O@HKUST-1, optional for yield enhancement)

-

Three-neck flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Set up a 250 mL three-neck flask equipped with a reflux condenser and a heating mantle.

-

To the flask, add this compound (e.g., 90.5 g) and thiourea (e.g., 46.7 g). The molar ratio is a key factor influencing yield and should be optimized.[18]

-

Add 500 g of ethanol as the solvent.[18]

-

If using a catalyst for improved yield and selectivity, add the catalyst (e.g., 2.0 g Cu2O@HKUST-1).[18]

-

Heat the mixture to reflux and maintain the reaction under reflux for 3 hours.[18]

-

After the reaction is complete, cool the mixture to room temperature.[18]

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography. The pH may be adjusted with a solid carbonate to reduce aqueous waste.[18]

Protocol 2: GAPDH Enzyme Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory effect of this compound on GAPDH activity.

Materials:

-

Purified GAPDH enzyme

-

This compound (dissolved in a suitable solvent like DMSO)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 1 mM EDTA)

-

Substrate: Glyceraldehyde-3-phosphate (G3P)

-

Cofactor: NAD+

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate or cuvette, add the assay buffer, a fixed concentration of NAD+, and the desired concentration of this compound (or vehicle control).

-

Add a fixed amount of the GAPDH enzyme to each well/cuvette and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, G3P.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualization of Synthetic Utility

This compound's role as a versatile synthon allows it to be a starting point for a wide array of medicinally relevant compounds.

Caption: this compound as a central precursor in the synthesis of diverse bioactive molecules.

Safety and Handling

Despite its utility, this compound is a hazardous substance and must be handled with care. It is classified as a severe poison, lachrymator (tear-inducing), and irritant.[2][19]

-

Exposure: Can cause irritation and burns upon contact with skin and eyes.[2][3] Inhalation of its vapor should be avoided.[2]

-

Precautions: Always use proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All manipulations should be performed in a well-ventilated chemical fume hood.[3]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from incompatible substances like acids, bases, and oxidizing agents.[2][3][20] Refrigerated storage (below 4°C/39°F) is recommended.[3]

Conclusion

This compound is a powerful and versatile reagent in the medicinal chemist's toolkit. Its well-defined reactivity makes it an exceptional building block for synthesizing diverse heterocyclic compounds, which are crucial scaffolds for drug candidates.[1][7] Furthermore, its ability to act as a covalent inhibitor of key metabolic enzymes, particularly within the glycolytic pathway, has positioned it and its derivatives as promising leads for anticancer and broad-spectrum antibacterial therapies.[6][14][16] A thorough understanding of its synthetic applications, mechanisms of action, and handling requirements enables researchers to fully leverage the potential of this compound in the ongoing quest for novel and more effective medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. biosynth.com [biosynth.com]

- 5. Ethyl-3-bromopyruvate | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | High-Purity Reagent Supplier [benchchem.com]

- 10. Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Bromopyruvate as a potential pharmaceutical in the light of experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is pyruvylated during 3-bromopyruvate mediated cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel glyceraldehyde-3-phosphate dehydrogenase inhibitor via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Repurposing this compound as a broad-spectrum antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Repurposing this compound as a broad-spectrum antibacterial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer efficacy of the metabolic blocker 3-bromopyruvate: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]

- 19. chemical-label.com [chemical-label.com]

- 20. fishersci.com [fishersci.com]

Ethyl Bromopyruvate: A Technical Guide to Its Anti-Cancer Potential

An In-depth Whitepaper for Researchers and Drug Development Professionals

Executive Summary: Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[1] This metabolic shift presents a promising therapeutic window, allowing for the selective targeting of cancer cells while sparing normal tissues. Ethyl bromopyruvate (EBP) is a promising small-molecule agent in this domain. As a cell-permeable ester, EBP functions as a prodrug for 3-bromopyruvate (B3434600) (3-BP), a potent alkylating agent that targets key enzymes in the glycolytic pathway.[2][3] By inhibiting enzymes such as Hexokinase 2 (HK2) and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), 3-BP triggers a catastrophic depletion of intracellular ATP and a surge in reactive oxygen species (ROS), leading to rapid cancer cell death.[4][5] This technical guide provides a comprehensive overview of EBP's mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and explores its potential as a targeted anti-cancer therapeutic.

The Metabolic Rationale: Targeting the Warburg Effect

Most normal differentiated cells rely primarily on mitochondrial oxidative phosphorylation (OXPHOS) to generate the vast majority of their ATP. In contrast, many cancer cells reprogram their energy metabolism to favor aerobic glycolysis, where glucose is fermented to lactate (B86563) despite the availability of oxygen.[6] This "Warburg Effect" is a hallmark of cancer.[7] While less efficient in terms of ATP yield per mole of glucose, this metabolic switch provides cancer cells with a distinct advantage: it facilitates the rapid production of ATP and shunts metabolic intermediates into biosynthetic pathways (e.g., the pentose (B10789219) phosphate (B84403) pathway) to produce the nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[8] Key enzymes like Hexokinase 2 (HK2), Pyruvate (B1213749) Kinase M2 (PKM2), and Lactate Dehydrogenase (LDH) are often overexpressed in tumors and are central to maintaining this glycolytic phenotype, making them attractive targets for therapeutic intervention.[7][8]

This compound (EBP) and 3-Bromopyruvate (3-BP)

Chemistry and Prodrug Nature

This compound (EBP), or ethyl 3-bromo-2-oxopropanoate, is an esterified form of 3-bromopyruvate (3-BP). EBP is more cell-permeable than 3-BP and, once inside the cell, is hydrolyzed by intracellular esterases to release the active compound, 3-BP.[2] This prodrug strategy enhances the delivery of the active agent into the target cancer cells.

Mechanism of Action

3-BP is a highly reactive alkylating agent with a chemical structure analogous to pyruvate and lactate.[3] This structural similarity allows it to be selectively transported into cancer cells, which often overexpress monocarboxylate transporters (MCTs) to export the large amounts of lactate produced during aerobic glycolysis.[2][4] Once inside the cell, 3-BP acts as a multi-target inhibitor. Its primary mechanism involves the alkylation of cysteine residues in the active sites of key metabolic enzymes, leading to their irreversible inactivation.[4] This dual action of selective uptake and potent enzyme inhibition forms the basis of its anti-cancer activity.

Molecular Targets and Signaling Pathways

The primary anti-cancer effects of EBP (via 3-BP) stem from its potent inhibition of central glycolytic enzymes. This leads to a dual crisis for the cancer cell: severe energy depletion and overwhelming oxidative stress, culminating in cell death.

Key Enzymatic Targets

-

Hexokinase 2 (HK2): HK2 catalyzes the first rate-limiting step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate. In many cancers, HK2 is overexpressed and bound to the outer mitochondrial membrane, giving it privileged access to ATP and protecting cells from apoptosis.[9] 3-BP is a potent inhibitor of HK2, blocking glycolysis at its entry point.[1][10][11]

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH is another crucial glycolytic enzyme that is a primary target of 3-BP.[5][12] Inhibition of GAPDH not only halts the glycolytic flux but also contributes directly to ATP depletion.[13] Studies have shown that 3-BP can inhibit GAPDH activity with an IC50 value of less than 30 μM in HCT116 colorectal cancer cells.[11] In HepG2 cells, 150 μM of 3-BP caused over 70% inhibition of GAPDH activity within 30 minutes.[14]

Downstream Cellular Effects

The inhibition of HK2 and GAPDH initiates a cascade of downstream events:

-